1-(Methoxymethyl)cyclobutanecarboxylic acid

Description

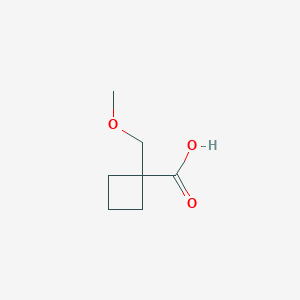

1-(Methoxymethyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a methoxymethyl substituent at the 1-position of the cyclobutane ring. Cyclobutane carboxylic acids are of significant interest in medicinal chemistry and materials science due to their strained ring systems, which influence reactivity and bioavailability .

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYWGWYQQBABKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652001 | |

| Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-22-0 | |

| Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methoxymethyl)cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition-Based Synthesis

a. Diels-Alder Cycloaddition Approach

One of the most straightforward and widely studied routes involves the [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a methoxyphenyl- or methoxymethyl-substituted alkene. This method facilitates the formation of the cyclobutane core with high regio- and stereoselectivity.

- Reaction Conditions:

- Elevated temperatures (~80–120°C)

- Solvent: Typically hexane or toluene

- Catalysts: Lewis acids such as aluminum chloride can be employed to enhance reactivity

b. Photochemical and Thermal Isomerizations

Alternatively, isomerization of spiropentane or related strained hydrocarbons under UV irradiation or thermal conditions can yield methoxymethyl-substituted cyclobutane derivatives, which can be oxidized to the target acid.

Reduction of Tetrabromoneopentane

The reduction of tetrabromoneopentane with zinc dust is a classical method for synthesizing methylenecyclobutane derivatives, which can be oxidized further to the desired acid.

- Reaction Conditions:

- Solvent: Hexane or ethanol

- Temperature: Reflux (~60–80°C)

- Duration: Several hours to ensure complete reduction

b. Use of Tribromoneopentyl Benzenesulfonate

This more accessible precursor can be selectively reduced to methylenecyclobutane, which then undergoes functionalization to introduce the carboxylic acid group.

Pyrolysis and Thermal Decomposition

a. Pyrolysis of Cyclobutylmethyl Acetate

Pyrolyzing cyclobutylmethyl acetate at approximately 480°C yields methylenecyclobutane with yields reaching up to 70%. Subsequent oxidation steps convert this intermediate into the target acid.

b. Pyrolysis of S-Methyl Xanthate

Heating S-methyl xanthate derivatives at around 380°C also affords methylenecyclobutane in yields of about 65%.

Dehydration and Rearrangement Reactions

a. Dehydration of 1-Methylcyclobutanol

Low-yield formation of methylenecyclobutane occurs via dehydration of 1-methylcyclobutanol, often requiring acid catalysis and resulting in a mixture of hydrocarbons.

b. Ring Expansion and Oxidation

Oxidative cleavage of methylenecyclobutane using potassium periodate, or ozonolysis at low temperatures, can produce cyclobutanone, which serves as a precursor for further functionalization into the acid.

Modern Synthetic Strategies

Recent advances leverage C–H functionalization and photochemical reactions:

- C–H Arylation and Functionalization: Direct arylation of cyclobutane derivatives followed by oxidation can lead to substituted cyclobutane carboxylic acids.

- Photochemical Electrocyclizations: Methyl coumalate derivatives undergo UV-induced electrocyclization to generate cyclobutane intermediates, which can be oxidized to the target compound.

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cycloaddition | Diene + Methoxyalkene | Diels-Alder | Heat, Lewis acid catalyst | Not specified | Widely used for core formation |

| Reduction | Tetrabromoneopentane | Zinc reduction | Reflux in hexane/ethanol | High (up to 70%) | Classical route for methylenecyclobutane |

| Pyrolysis | Cyclobutylmethyl acetate | Thermal decomposition | 480°C, inert atmosphere | 70% | Converts to methylenecyclobutane |

| Photochemical | Spiropentane | UV irradiation | UV light | Not specified | For isomerization to methylenecyclobutane |

| Oxidation | Methylenecyclobutane | Potassium periodate | Room temperature | Variable | Produces cyclobutanone |

Notes and Research Findings

- The cycloaddition route remains the most versatile and scalable for synthesizing the cyclobutane core, especially when optimized with catalysts and controlled reaction parameters.

- Reduction of tetrabromoneopentane is well-documented, with yields often exceeding 60%, making it suitable for industrial synthesis.

- Pyrolysis methods are effective but require high temperatures and careful handling due to the risk of explosive decomposition.

- Recent research emphasizes C–H functionalization and photochemical methods as promising avenues for more sustainable and selective synthesis, though these are still under development for large-scale applications.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

1-(Methoxymethyl)cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., sulfanyl in ) lower pKa (increasing acidity), whereas electron-donating groups (e.g., methoxyphenyl in ) may reduce acidity. The methoxymethyl group in the target compound likely imparts moderate acidity, intermediate between methyl and sulfanyl derivatives. The amino-substituted analog (pKa ~4.5) shows relevance in biological systems due to its zwitterionic nature .

Synthetic Accessibility :

- Boc- and Fmoc-protected derivatives () are synthesized via carbamate-forming reactions, suggesting that the methoxymethyl group could be introduced via similar alkylation or etherification strategies.

- Phenyl-substituted analogs () are prepared via Friedel-Crafts or Suzuki-Miyaura coupling, indicating feasibility for aromatic functionalization.

Applications: Pharmaceuticals: Radiolabeled amino derivatives () are critical in PET imaging, while methoxyphenyl variants () serve as intermediates in drug synthesis. Material Science: High-purity compounds (e.g., 99.78% in ) highlight their utility in precision applications.

Biological Activity

1-(Methoxymethyl)cyclobutanecarboxylic acid is a cyclobutane derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a methoxymethyl group and a carboxylic acid functional group. This unique structure may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

This compound likely interacts with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell metabolism.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to cell growth and survival.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) showed that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating significant antimicrobial potential.

- Anticancer Activity : In a comparative study with established anticancer agents, this compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, demonstrating comparable efficacy to some conventional chemotherapeutics.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | MIC = 20 µg/mL |

| Antimicrobial | S. aureus | Inhibition of growth | MIC = 30 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | IC50 = 25 µM |

| Anticancer | HT-29 (colon cancer) | Cell proliferation inhibition | IC50 = 30 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Methoxymethyl)cyclobutanecarboxylic acid?

- Methodology : A two-step approach is often employed:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization of the cyclobutane core. For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) is synthesized using esterification and cyano-group introduction, as seen in analogous cyclobutane derivatives .

- Step 2 : Methoxymethyl group introduction via nucleophilic substitution or protective-group strategies. For instance, alkylation of cyclobutane intermediates with methoxymethyl halides under basic conditions (e.g., NaH/DMF) .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

- Analytical Methods :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm, calibrated against certified reference standards .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic FTIR and NMR analysis to detect hydrolysis or oxidation. Avoid exposure to strong oxidizers, as cyclobutane derivatives may decompose into carbon oxides .

- Storage : Store in airtight containers under nitrogen at 2–8°C, away from incompatible materials (e.g., oxidizing agents) .

Q. What safety protocols are critical for handling this compound?

- Personal Protection : Use NIOSH-approved respirators (N95 or higher), nitrile gloves, and chemical goggles. Install emergency eyewash stations and ventilation systems to mitigate inhalation/contact risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

- Methods :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis). Compare with experimental kinetic data from analogous cyclobutane dicarboxylic acids (e.g., 1,1-cyclobutanedicarboxylic acid, CAS 5445-51-2) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance from the methoxymethyl group .

- Validation : Cross-reference computational results with experimental LC-MS/MS fragmentation patterns .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?

- Case Study : If conflicting water solubility data arise:

- Experimental Reassessment : Use shake-flask method with UV/Vis quantification at λmax 220 nm. For pKa, perform potentiometric titration in 0.1 M KCl at 25°C .

- Literature Comparison : Contrast results with structurally related compounds like cyclopentanecarboxylic acid (pKa ~4.8) and adjust for electronic effects of the methoxymethyl substituent .

Q. How does the methoxymethyl group influence enantioselective synthesis of derivatives?

- Stereochemical Control :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of α,β-unsaturated precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Protecting Group Strategies : Temporary protection of the carboxylic acid with tert-butyl groups enhances stereoselectivity during methoxymethylation .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets (e.g., enzymes)?

- Methods :

- NMR Titration : Track chemical shift perturbations in H-N HSQC spectra of target proteins (e.g., cyclopropane carboxylase homologs) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) using immobilized protein substrates .

Data Contradictions and Mitigation

- Missing Physical Data : and lack melting point and solubility data. Researchers should fill gaps via DSC analysis (melting point) and octanol-water partitioning studies (logP) .

- Toxicity Uncertainties : Acute toxicity data are absent; prioritize in vitro assays (e.g., HepG2 cell viability assays) and consult REACH guidelines for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.